

Spectroscopic Profile of 4-(Tert-butyl)cinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Tert-butyl)cinnamic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(tert-butyl)cinnamic acid**, a valuable intermediate in organic synthesis and drug discovery. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **4-(tert-butyl)cinnamic acid**. This information is crucial for the identification and characterization of the compound.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)	Assignment
~12.0 - 10.0	broad singlet	1H	-	COOH
~7.70	doublet	1H	~16.0	=CH-COOH
~7.50	doublet	2H	~8.5	Ar-H (ortho to -CH=)
~7.42	doublet	2H	~8.5	Ar-H (ortho to -C(CH ₃) ₃)
~6.40	doublet	1H	~16.0	Ar-CH=
1.33	singlet	9H	-	-C(CH ₃) ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) (ppm)	Assignment
~172	COOH
~154	Ar-C-C(CH ₃) ₃
~147	=CH-COOH
~131	Ar-C-CH=
~128	Ar-CH (ortho to -CH=)
~126	Ar-CH (ortho to -C(CH ₃) ₃)
~117	Ar-CH=
~35	-C(CH ₃) ₃
~31	-C(CH ₃) ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 2500	Broad	O-H stretch (Carboxylic acid dimer)
~2960	Strong	C-H stretch (tert-butyl)
~1700	Strong	C=O stretch (Carboxylic acid)
~1630	Medium	C=C stretch (Alkenyl)
~1600, ~1480	Medium-Weak	C=C stretch (Aromatic)
~980	Strong	=C-H bend (trans-alkene)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
204	~80	[M] ⁺ (Molecular Ion)
189	~100	[M - CH ₃] ⁺
159	~40	[M - COOH] ⁺
147	~60	[M - C(CH ₃) ₃] ⁺
91	~30	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are designed to provide a starting point for researchers and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **4-(tert-butyl)cinnamic acid**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of dry **4-(tert-butyl)cinnamic acid**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Data Acquisition for ^1H NMR:
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire a single-pulse ^1H NMR spectrum with the following typical parameters:
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 8-16
 - Spectral Width: -2 to 14 ppm
- Data Acquisition for ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C NMR spectrum with the following typical parameters:
 - Pulse Angle: 30-45°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds

- Number of Scans: 1024-4096 (or more, depending on sample concentration)
- Spectral Width: 0 to 220 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.
 - Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ^1H and ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid **4-(tert-butyl)cinnamic acid**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
 - Place a small amount (a few milligrams) of the solid **4-(tert-butyl)cinnamic acid** powder directly onto the center of the ATR crystal.
- Instrumentation:
 - A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.

- Lower the ATR press to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The resolution is typically set to 4 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-(tert-butyl)cinnamic acid**.

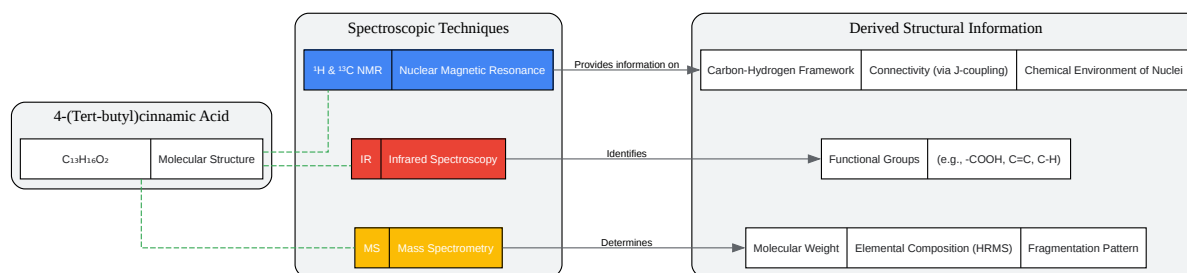
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).
 - For the direct insertion probe method, a few micrograms of the sample are placed in a capillary tube at the end of the probe.
- Instrumentation:
 - A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition:
 - The sample is vaporized by heating the probe.

- In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A mass spectrum is recorded, typically over a mass range of m/z 40-500.
- Data Processing:
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - The relative intensities of the peaks provide information about the stability of the ions.

Visualizations

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for **4-(tert-butyl)cinnamic acid**.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com